(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
Overview
Description
The molecule “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol” contains a total of 22 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Triazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom, making a total of 21 atoms . The molecule contains a total of 22 bonds, including 10 multiple bonds and 10 aromatic bonds .Scientific Research Applications
Drug-Likeness and Antimicrobial Properties : Compounds derived from 1H-benzo[d][1,2,3] triazole have been investigated for their drug-likeness properties using in silico ADME prediction. They exhibited good to moderate antibacterial and antifungal activities, with some showing better antimycobacterial properties than standard drugs like ciprofloxacin and pyrazinamide (Pandya et al., 2019).
Molecular Orbitals and UV-Vis Spectra : The structural, electronic properties, and UV-Vis spectra of derivatives of 1H-benzo[d][1,2,3]triazole have been studied using computational methods. These studies provide insights into the electronic structure and potential applications in various fields, such as materials science (Wang et al., 2014).
Catalysis in Organic Reactions : A tris(triazolyl)methanol-Cu(I) complex has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, a key reaction in organic synthesis. This catalyst offers advantages like low loadings, short reaction times, and compatibility with various functional groups (Ozcubukcu et al., 2009).
Corrosion Inhibition : Derivatives of 1,2,3-triazole have been explored as corrosion inhibitors for mild steel in acidic media. They exhibit significant inhibition efficiency, which is crucial for industrial applications to prevent material degradation (Ma et al., 2017).
Anticancer Activity : Novel aziridine-1,2,3-triazole hybrid derivatives, synthesized from 1H-1,2,3-triazole compounds, have shown promising anticancer activity against human leukemia and hepatoma cells (Dong et al., 2017).
Crystal Structure Analysis : The crystal structures of certain triazole derivatives, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, have been analyzed to understand their molecular interactions and potential as α-glycosidase inhibition agents (Gonzaga et al., 2016).
Mechanism of Action
Target of Action
Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial , antitumor , and potential glycosidase inhibition .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
It has been used as a reactant for the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors . Glycosidases are enzymes that play a crucial role in various biological processes, including the degradation, rearrangement, and synthesis of carbohydrates.
Pharmacokinetics
Its physical and chemical properties such as melting point (150-152 °c), boiling point (3402±250 °C), and density (141±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzotriazole derivatives have shown promising activity in antimicrobial and antitumor studies .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCKOBNGNRDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380179 | |
Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120321-72-4 | |
Record name | 1-Methyl-1H-benzotriazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120321-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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